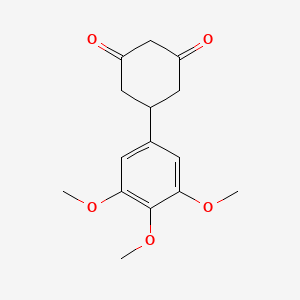![molecular formula C23H19ClN4O5S B2819696 Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537664-49-6](/img/no-structure.png)
Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides. It has a complex structure with multiple functional groups, including a chlorobenzylthio group, a nitrophenyl group, and a carboxylate group. These functional groups could potentially give the compound various chemical properties and biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of pyrimidine derivatives, including those related to the specified compound, involves various chemical reactions that yield compounds with potential biological activities. For instance, Kappe and Roschger (1989) explored the synthesis of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives through various reactions, including methylation, acylation, and condensation, to produce compounds like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Such studies are crucial for understanding the chemical properties and synthesis pathways of pyrimidine derivatives.
Antimicrobial and Anticancer Evaluation
Research into the biological activities of pyrimidine derivatives has shown promising results in antimicrobial and anticancer evaluations. For example, Sharma et al. (2012) synthesized a series of pyrimidine derivatives and evaluated their in vitro antimicrobial and anticancer potential. One particular compound showed almost equipotent activity against Escherichia coli compared to the standard drug norfloxacin and emerged as a potent antimicrobial agent (Sharma et al., 2012). Such findings contribute to the development of new therapeutic agents.
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives have also been investigated. Kotaiah et al. (2012) synthesized a new series of thieno[2,3-d]pyrimidine derivatives and screened them for in vitro antioxidant activity. Several compounds exhibited significant radical scavenging activity, suggesting the potential of pyrimidine derivatives in developing antioxidant therapies (Kotaiah et al., 2012).
Crystal Structure and Conformational Analysis
Understanding the crystal structure and conformation of pyrimidine derivatives is essential for their application in drug design. Huseynzada et al. (2022) reported the preparation and structural investigation of a pyrimidine derivative, highlighting the impact of non-covalent interactions on its crystal structure through Hirshfeld surface and enrichment ratio analyses. Furthermore, the antimycotic activity against various fungal strains was explored, indicating the compound's high potency compared to the standard drug Cisplatin (Huseynzada et al., 2022).
Propiedades
Número CAS |
537664-49-6 |
|---|---|
Nombre del producto |
Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate |
Fórmula molecular |
C23H19ClN4O5S |
Peso molecular |
498.94 |
Nombre IUPAC |
methyl 2-[(2-chlorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19ClN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29) |
Clave InChI |
ZZANMYVURWTKRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3Cl)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[6-(3-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2819613.png)
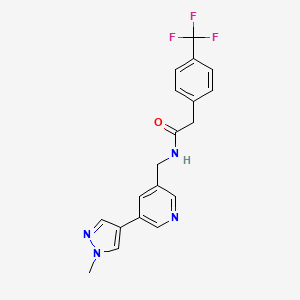
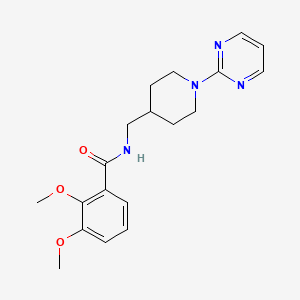
![Benzo[3,4-D]1,3-dioxolen-5-YL((4-(isopropyl)phenyl)methyl)amine](/img/structure/B2819619.png)
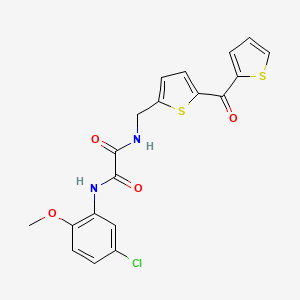
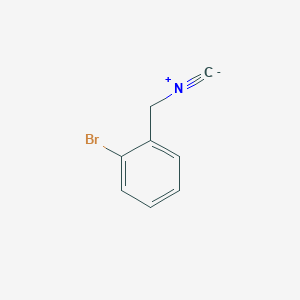
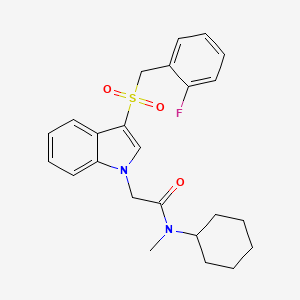
![N-(3-isopropylphenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2819624.png)
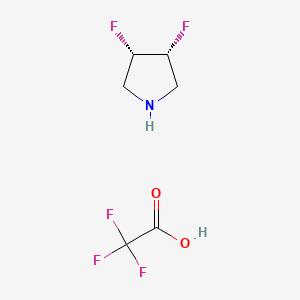
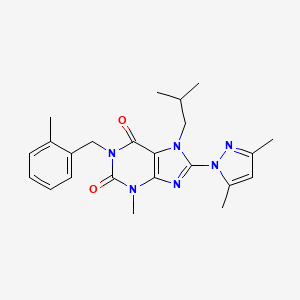
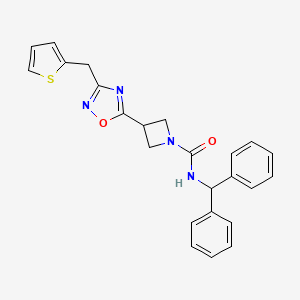
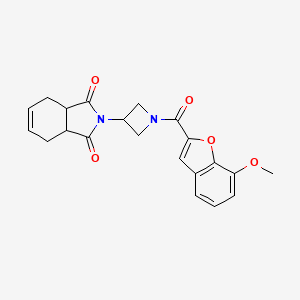
![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)
